molecular formula C13H18O2 B129742 3-(4-Isobutylphenyl)propanoic acid CAS No. 65322-85-2

3-(4-Isobutylphenyl)propanoic acid

Cat. No.: B129742
CAS No.: 65322-85-2
M. Wt: 206.28 g/mol
InChI Key: DYNVRFFVBZVRND-UHFFFAOYSA-N
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Description

3-(4-Isobutylphenyl)propanoic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily employed to reduce inflammation, alleviate pain, and lower fever. The compound’s molecular formula is C13H18O2, and it has a molecular weight of 206.28 g/mol . It is characterized by a white to pale beige solid appearance and has a melting point of 63-66°C .

Mechanism of Action

Target of Action

The primary target of Ibuprofen is the enzyme Cyclooxygenase (COX) . COX is responsible for the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever in the body .

Mode of Action

Ibuprofen works by inhibiting the COX enzyme , which in turn interferes with the synthesis of prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating symptoms such as inflammation, pain, and fever .

Biochemical Pathways

The inhibition of COX by Ibuprofen affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature. By inhibiting COX, Ibuprofen reduces the levels of prostaglandins, thereby mitigating these physiological responses .

Pharmacokinetics

Ibuprofen is rapidly and completely absorbed when given orally . The area under the plasma concentration-time curve (AUC) of Ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of Ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The result of Ibuprofen’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, Ibuprofen can alleviate these symptoms, making it effective for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Action Environment

The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of Ibuprofen in wastewater treatment plants (WWTPs) has led to the contamination of aquatic resources . The degradation of Ibuprofen in the environment or by microorganisms is difficult due to its physicochemical characteristics . Therefore, the environmental persistence of Ibuprofen could potentially impact its efficacy and stability .

Biochemical Analysis

Biochemical Properties

3-(4-Isobutylphenyl)propanoic acid interacts with various enzymes and proteins. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins – chemicals responsible for pain, inflammation, and fever in the body . By blocking COX enzymes, this compound reduces the levels of these prostaglandins, thereby relieving symptoms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can cause cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior in aquatic organisms .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the COX enzymes, thereby reducing the levels of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug has a low environmental degradation rate, leading to its accumulation in natural environmental matrices . Studies have also shown that it has a high human consumption rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At higher doses, it can cause severe adverse effects . The severity of these effects is often mild, making it a popular choice among the ‘profen’ class of NSAIDs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized to form ibuprofen acylglucuronide, which is stereoselective to the S-enantiomer . It also undergoes oxidation to produce two major metabolites, 2-hydroxyibuprofen and carboxyibuprofen .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It enters the environment from different sources and accumulates in natural environmental matrices

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isobutylphenyl)propanoic acid typically involves a multi-step process starting from isobutylbenzene. The key steps include:

Industrial Production Methods: The industrial synthesis of this compound has been optimized to reduce the number of steps and minimize waste. One notable method developed by the BHC Company involves the use of anhydrous hydrogen fluoride (HF) as both a catalyst and solvent, significantly reducing the environmental impact by generating only one molecule of water as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Isobutylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(4-Isobutylphenyl)propanoic acid is unique due to its balanced efficacy and safety profile, making it one of the most widely used over-the-counter NSAIDs. Its relatively short half-life allows for flexible dosing schedules, and it has a lower risk of gastrointestinal side effects compared to aspirin .

Properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNVRFFVBZVRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215665
Record name 3-(4-Isobutylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65322-85-2
Record name 3-(4-Isobutylphenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Isobutylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(2-methylpropyl)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-ISOBUTYLPHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B9MX4RIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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